2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid
Description
This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative featuring a 2-fluorophenyl group linked to an acetic acid backbone. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-21-12-15(10-9-14(21)11-22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,11,13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYXJCFWSCMVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid typically involves multiple steps. One common method includes the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.
Fluorination: Introduction of the fluorine atom to the phenyl ring.
Acetylation: The acetic acid moiety is introduced through acetylation reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions required to build the desired peptide sequence.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the aromatic ring.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its role in drug design and development. Its structure allows for the incorporation of fluorine, which can enhance metabolic stability and bioavailability of pharmaceutical agents.
- Case Study: Anticancer Agents
Research indicates that derivatives of fluorinated amino acids exhibit significant anticancer activity. For instance, studies have demonstrated that compounds similar to 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid can inhibit tumor growth in various cancer models by interfering with amino acid metabolism in cancer cells.
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis, particularly in the formation of peptide bonds through the use of protecting groups like the fluorenylmethoxycarbonyl (Fmoc) group.
- Case Study: Fmoc Chemistry
The Fmoc protection strategy is widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of this compound allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides with high purity.
Materials Science
In materials science, fluorinated compounds are known for their unique properties such as increased hydrophobicity and thermal stability. This compound's application in creating advanced materials is an area of ongoing research.
- Case Study: Polymer Development
Research has shown that incorporating fluorinated amino acids into polymer matrices can enhance mechanical properties and resistance to solvents. For example, polymers synthesized using this compound demonstrated improved tensile strength and thermal resistance compared to non-fluorinated counterparts.
Data Table: Comparative Analysis of Applications
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Medicinal Chemistry | Fluorinated Amino Acids | Anticancer activity observed in various studies |
| Peptide Synthesis | Fmoc-protected Amino Acids | Efficient peptide bond formation |
| Materials Science | Fluorinated Polymers | Enhanced mechanical properties and stability |
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved are mainly related to the synthesis and modification of peptides.
Comparison with Similar Compounds
Fluorophenyl Derivatives
Compounds with fluorinated phenyl groups exhibit variations in fluorine substitution patterns, which impact their physicochemical and analytical properties.
Key Observations :
- Analytical Properties: Collision cross-section (CCS) values for the target compound’s adducts (e.g., [M+H]⁺ CCS: 191.7 Ų) suggest distinct gas-phase conformations compared to non-fluorinated analogs .
Substituted Phenyl Groups
Variations in aromatic ring substituents modulate steric bulk and polarity.
Key Observations :
- Hydroxyl vs. Fluorine : The 4-hydroxyphenyl analog () introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 2-fluorophenyl group.
- Backbone Modifications: Propanoic acid derivatives (e.g., ) extend the carbon chain, increasing molecular weight and altering conformational flexibility.
Heterocyclic and Spirocyclic Analogs
Incorporation of heterocycles or constrained ring systems alters spatial and electronic profiles.
Key Observations :
Functionalized Backbones
Modifications to the carboxylic acid backbone or additional functional groups expand reactivity.
Key Observations :
- Diverse Reactivity: The allyl ester () enables orthogonal deprotection strategies, while the pyrimidinone moiety () may participate in base pairing or metal coordination.
Biological Activity
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid is a synthetic compound notable for its potential biological activities, primarily linked to its structural features that facilitate interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, effects on specific biological pathways, and comparative studies with similar compounds.
Structural Overview
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its structure includes a difluorophenyl moiety that enhances its reactivity and specificity in biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C24H26F2N2O4 |
| Molecular Weight | 438.48 g/mol |
| CAS Number | 214750-74-0 |
| IUPAC Name | This compound |
The mechanism of action of this compound involves its interaction with specific proteins and enzymes. The difluorophenyl group and the fluorenylmethoxycarbonylamino group play critical roles in binding to target sites, modulating their activity, and influencing various biological processes such as enzyme inhibition and receptor binding.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
- Receptor Binding : The compound has shown affinity for certain receptors, which may lead to altered physiological responses. This property is particularly relevant in drug development for conditions like cancer and neurodegenerative diseases.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
Several studies have investigated the biological activity of related compounds with similar structural features:
- Study on Fluorinated Phenyl Compounds : A study demonstrated that fluorinated phenyl compounds can enhance binding affinity to target proteins, leading to increased biological activity compared to non-fluorinated analogs.
- Comparative Analysis with Other Amino Acid Derivatives : Research comparing this compound with other amino acid derivatives revealed unique properties due to its Fmoc group, which contributes to its stability and solubility in biological systems .
Comparative Table of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-Phenylalanine | Contains a phenyl group | Naturally occurring amino acid |
| (S)-Fluorophenylalanine | Similar fluorinated structure | Potentially different biological activities |
| (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]acetic acid | Fmoc protection | Used extensively in peptide synthesis |
Q & A
Basic: What is the role of the Fmoc group in synthesizing this compound, and how is it introduced?
The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality during peptide synthesis. It is introduced via reaction with Fmoc chloride in the presence of a mild base (e.g., sodium carbonate) in polar aprotic solvents like dimethylformamide (DMF) . The Fmoc group prevents unwanted side reactions during coupling steps and is later removed under basic conditions (e.g., 20% piperidine in DMF) without disrupting the peptide backbone.
Basic: What analytical techniques confirm the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR verify regiochemistry, fluorine substitution, and Fmoc-group integrity. Aromatic proton signals (δ 7.2–7.8 ppm) and fluorenyl carbons (δ 120–145 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and rules out impurities.
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% typical for research-grade material).
Advanced: How can coupling efficiency be optimized in solid-phase peptide synthesis using this compound?
Coupling efficiency depends on:
- Solvent Choice : DMF or dichloromethane (DCM) ensures solubility of the Fmoc-protected amino acid .
- Activating Agents : Use HOBt (1-hydroxybenzotriazole) or Oxyma Pure with carbodiimides (e.g., DIC) to minimize racemization .
- Temperature : Mild heating (30–40°C) accelerates coupling without degrading the Fmoc group.
- Monitoring : Kaiser test or FT-IR confirms free amine depletion post-coupling.
Advanced: How do researchers mitigate side reactions during Fmoc deprotection?
Common issues and solutions:
- Base-Induced β-Elimination : Use piperidine instead of stronger bases (e.g., DBU) to reduce cleavage of acid-sensitive side chains .
- Incomplete Deprotection : Extend treatment time (2 × 5 min cycles with fresh piperidine/DMF).
- Byproduct Formation : Include scavengers (e.g., 2% HO in DMF) to trap liberated fluorenyl byproducts.
Basic: What are the primary applications in biochemical research?
- Peptide Synthesis : As a protected amino acid derivative for automated solid-phase synthesis .
- Protein Engineering : Incorporates fluorinated residues to study conformational stability or fluorophore interactions .
- Drug Discovery : Serves as a building block for protease inhibitors or targeted therapeutics leveraging fluorine’s electron-withdrawing effects.
Advanced: How does the fluorine substituent influence reactivity compared to non-fluorinated analogs?
The 2-fluoro group on the phenyl ring:
- Electronic Effects : Enhances electrophilicity of the carbonyl group, improving acylation rates in peptide bond formation.
- Steric Effects : Minimal steric hindrance compared to bulkier substituents, preserving coupling efficiency.
- Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation in biological assays .
Advanced: How to resolve contradictory NMR data in the aromatic region?
Contradictions may arise from:
- Rotamers : Slow rotation around the amide bond at room temperature. Acquire spectra at elevated temperatures (e.g., 50°C) to average signals .
- Impurities : Purify via flash chromatography (silica gel, 5% MeOH/DCM) and re-analyze.
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d) are anhydrous. Compare with literature F NMR shifts (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
